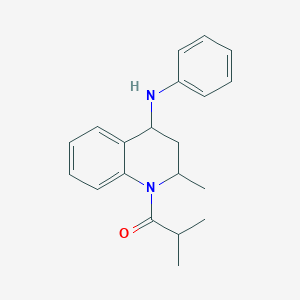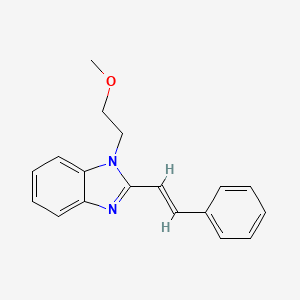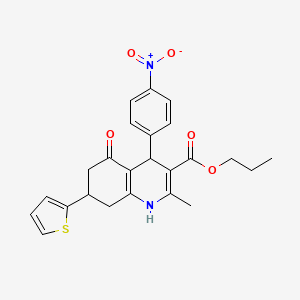
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one
Overview
Description
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-isobutyryl-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine is 308.188863393 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research on quinoline derivatives, such as isoxazolequinoxaline (IZQ) derivatives, has demonstrated their importance in pharmaceutical and industrial applications. The synthesis of these compounds involves complex chemical reactions, leading to the formation of products with potential anticancer properties. One study focused on the synthesis of a novel isoxazolequinoxaline derivative, highlighting its structural characteristics through single crystal X-ray diffraction and predicting its anti-cancer activity via molecular docking studies (Abad et al., 2021).
Photophysical and Electroluminescent Properties
Quinoline and carbazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), showcasing the dual electron-donating or accepting nature of these compounds. Their exciplex forming properties result in distinctive fluorescence, with potential applications in OLED technology (Sych et al., 2019).
Probing DNA with Luminescent Complexes
The luminescent properties of certain Ru(II) diimine complexes, which do not emit in water but do so strongly in organic solvents or when bound to DNA, suggest their potential as photochemical and photophysical probes for nucleic acids. This unusual switching of photophysical behavior underscores the utility of these complexes in biological studies (O'donoghue et al., 2004).
Antimalarial Properties
8-quinolinamines and their derivatives have been synthesized and tested for antimalarial activity, showing promise as potent blood-schizontocidal agents. This research contributes to the development of new antimalarial drugs with efficacy against drug-resistant strains, highlighting the potential of 8-quinolinamines in combating malaria (Vangapandu et al., 2003).
Electrophosphorescent Iridium(III) Complexes
Studies on iridium(III) complexes based on quinoline derivatives have explored their electrophosphorescent properties, revealing high quantum efficiencies and the ability to tune emissive wavelengths. These complexes are significant for their potential applications in phosphorescent organic light-emitting diodes (PhOLEDs), offering insights into the development of energy-efficient lighting and display technologies (Zhao et al., 2006).
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)20(23)22-15(3)13-18(17-11-7-8-12-19(17)22)21-16-9-5-4-6-10-16/h4-12,14-15,18,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUWCLHAWDBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4046569.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4046571.png)
![2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B4046572.png)

![4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B4046585.png)
![N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE](/img/structure/B4046591.png)
![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide](/img/structure/B4046608.png)
![N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline](/img/structure/B4046616.png)

![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4046625.png)
![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046633.png)

![2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4046639.png)
